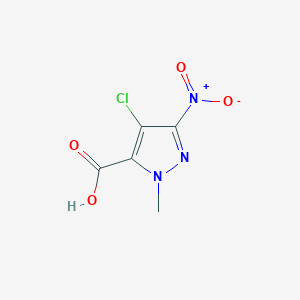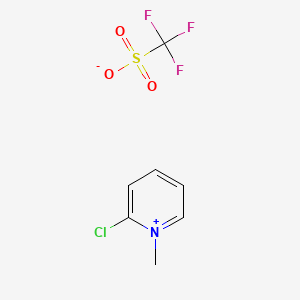
2-Chloro-1-methylpyridinium trifluoromethanesulphonate
描述
2-Chloro-1-methylpyridinium trifluoromethanesulphonate: is a chemical compound that belongs to the class of pyridinium salts. It is known for its utility in organic synthesis, particularly in the activation of hydroxyl groups in carboxylic acids and alcohols. This compound is often used as a reagent in various chemical reactions due to its ability to facilitate the formation of esters, amides, and other derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methylpyridinium trifluoromethanesulphonate typically involves the reaction of 2-chloropyridine with methyl trifluoromethanesulphonate. The reaction is carried out in an anhydrous solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and consistency of the product.
化学反应分析
Types of Reactions: 2-Chloro-1-methylpyridinium trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It is commonly used in condensation reactions to form esters, amides, and other derivatives from carboxylic acids and alcohols.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include carboxylic acids, alcohols, amines, and other nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions with solvents like dichloromethane, acetonitrile, or tetrahydrofuran. Temperature control is crucial to ensure the desired reaction pathway and to avoid side reactions.
Major Products: The major products formed from reactions involving this compound include esters, amides, lactones, and other derivatives depending on the reactants used.
科学研究应用
2-Chloro-1-methylpyridinium trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the activation of hydroxyl groups and the formation of various derivatives.
Biology: It is employed in the synthesis of biologically active molecules and intermediates for pharmaceuticals.
Medicine: It is used in the preparation of drug candidates and in medicinal chemistry research.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-1-methylpyridinium trifluoromethanesulphonate involves the activation of hydroxyl groups in carboxylic acids and alcohols. The compound acts as an electrophilic reagent, facilitating the formation of esters, amides, and other derivatives through nucleophilic substitution reactions. The trifluoromethanesulphonate group enhances the electrophilicity of the pyridinium ring, making it more reactive towards nucleophiles.
相似化合物的比较
2-Chloro-1-methylpyridinium iodide: Another pyridinium salt used in similar applications but with different reactivity and solubility properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A commonly used coupling reagent in peptide synthesis with different activation mechanisms.
N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in organic synthesis with different solubility and handling properties.
Uniqueness: 2-Chloro-1-methylpyridinium trifluoromethanesulphonate is unique due to its high electrophilicity and ability to activate hydroxyl groups under mild conditions. Its trifluoromethanesulphonate group provides enhanced reactivity compared to other pyridinium salts, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRDPVOEVYVGV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232931 | |
| Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-18-2 | |
| Record name | Pyridinium, 2-chloro-1-methyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-methylpyridinium trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid](/img/structure/B3338009.png)
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338023.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B3338026.png)

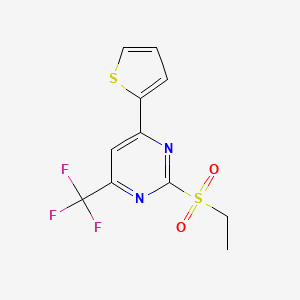
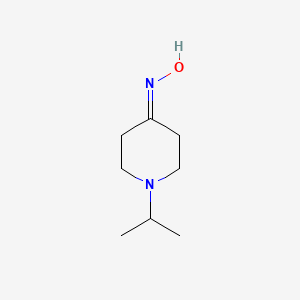
![Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B3338061.png)
![Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate](/img/structure/B3338065.png)
![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338083.png)
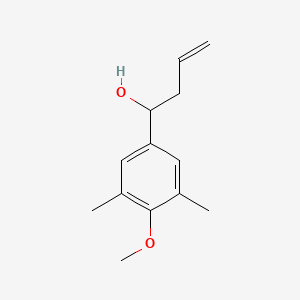
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid](/img/structure/B3338101.png)
